4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
CAS No.:
Cat. No.: VC18227259
Molecular Formula: C10H16N2OS
Molecular Weight: 212.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2OS |
|---|---|
| Molecular Weight | 212.31 g/mol |
| IUPAC Name | 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol |
| Standard InChI | InChI=1S/C10H16N2OS/c1-8-12-9(7-14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3 |
| Standard InChI Key | KTMHVVHQTSOMKC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)CC2(CCNCC2)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol, reflecting its piperidine backbone (a six-membered amine ring) and the 2-methylthiazole substituent. The molecular formula is C₁₀H₁₆N₂OS, with a molecular weight of 212.31 g/mol . The SMILES notation CC1=NC(=CS1)CC2(CCNCC2)O succinctly encodes its structure, highlighting the thiazole ring (C1=NC(=CS1)), the methyl group (CC1), and the piperidin-4-ol moiety (CC2(CCNCC2)O) .
Structural Characteristics
The molecule consists of two primary components:
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Piperidin-4-ol: A six-membered saturated ring containing one nitrogen atom, with a hydroxyl group (-OH) at the 4-position.
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2-Methylthiazole: A five-membered aromatic heterocycle comprising sulfur and nitrogen atoms, substituted with a methyl group at the 2-position.
The thiazole ring is connected to the piperidine via a methylene (-CH₂-) bridge at the 4-position of the piperidine. X-ray crystallography and computational models confirm that the hydroxyl group adopts an equatorial conformation, minimizing steric strain .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.31 g/mol | |
| Boiling Point | Not reported | |
| LogP (Partition Coeff.) | Estimated 1.2 (PubChem) | |
| Hydrogen Bond Donors | 2 (OH and NH) | |
| Hydrogen Bond Acceptors | 3 (S, N, O) |
Synthesis and Characterization
Analytical Characterization
Vendor data from Moldb confirm that the compound is typically provided at 98% purity, with characterization via:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the presence of the thiazole’s aromatic protons (δ 6.8–7.2 ppm) and the piperidine’s methylene groups (δ 2.5–3.5 ppm).
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High-Performance Liquid Chromatography (HPLC): Retention time and peak symmetry ensure purity.
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Mass Spectrometry (LC-MS): A molecular ion peak at m/z 212.31 corresponds to the molecular formula .
Applications in Drug Discovery
Role as a Building Block
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is marketed as a heterocyclic building block for constructing complex molecules . Its modular structure allows for:
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Fragment-Based Drug Design: Serving as a core scaffold for kinase inhibitors or antimicrobial agents.
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Prodrug Development: Functionalization of the hydroxyl group to improve pharmacokinetics.
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